![molecular formula C18H13FN2O2 B1344078 4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde CAS No. 283173-84-2](/img/structure/B1344078.png)
4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde
Descripción general
Descripción
The compound 4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. While the papers provided do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves the use of catalytic methods to introduce functional groups at specific positions on the molecule. For instance, the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes using orthanilic acids as transient directing groups is a relevant method that could potentially be applied to the synthesis of the compound . The use of palladium catalysis is particularly noteworthy as it can allow for the selective functionalization of the benzaldehyde moiety, which is a component of the target compound.
Molecular Structure Analysis
The molecular structure of organic compounds can significantly influence their chemical reactivity and physical properties. For example, the study of isomorphous but not strictly isostructural analogues of 4-hydroxy-2-vinyl-2,3,4,5-tetrahydro-1-benzazepine provides insights into how small changes in the structure, such as the introduction of a fluorine or chlorine atom, can affect the overall crystal structure and intermolecular interactions . This information can be extrapolated to understand how the fluorine atom in the azepinoindole moiety of the target compound might influence its molecular conformation and stability.
Chemical Reactions Analysis
Chemical reactions involving benzaldehydes are of particular interest when analyzing the reactivity of the target compound. The use of fluorogenic reagents for the high-sensitivity chromatographic analysis of primary amines suggests that the aldehyde group in the compound could potentially react with amines under certain conditions . This reactivity could be utilized in the development of analytical methods or in further synthetic applications where the aldehyde group is a key functional handle.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure, including factors such as the presence of the fluorine atom and the azepinoindole framework. The fluorine atom is known to be highly electronegative, which could affect the electron distribution within the molecule and thus its dipole moment, solubility, and reactivity . Additionally, the azepinoindole moiety could contribute to the compound's photophysical properties, potentially making it a candidate for fluorescence-based applications .
Aplicaciones Científicas De Investigación
Synthesis and Derivative Studies
The compound has been a focus in various synthetic studies. For example, a formal total synthesis of (±)-clavicipitic acid, which is related to the compound , was achieved from indole-3-carboxaldehyde, demonstrating the compound's role in synthetic organic chemistry (Somei et al., 1994). Additionally, studies have shown that serotonins can produce derivatives of this compound by simple heating with amines under an oxygen atmosphere, indicating its potential in creating novel compounds (Somei et al., 2001).
Chemical Properties and Reactions
The compound and its derivatives exhibit interesting chemical properties. For instance, a study developed a method to provide derivatives of 3, 4, 5, 6-tetrahydro-1H-azepino[5, 4, 3-cd]indole with a carbon side chain, which is crucial for understanding its chemical behavior and potential applications (Somei et al., 1988).
Potential Biological Activity
Some research has focused on the potential biological activity of derivatives. A study suggested the possible formation of a new compound in serotonergic neurons after ethanol consumption, indicating the biological relevance of these compounds (Somei & Seto, 2003). Moreover, fluorine-containing derivatives of this compound have been synthesized and evaluated as potential antifertility agents, showcasing the compound's potential in pharmaceutical applications (Joshi et al., 1986).
Novel Synthetic Methods
Novel synthetic methods involving the compound have also been explored. A study established a straightforward access to tricyclic indoles bearing 3,4-fused seven-membered rings using 4-aminoindoles, demonstrating the compound's utility in creating complex molecular structures (Chen et al., 2019).
Propiedades
IUPAC Name |
4-(6-fluoro-9-oxo-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2/c19-12-7-14-16-13(5-6-20-18(14)23)17(21-15(16)8-12)11-3-1-10(9-22)2-4-11/h1-4,7-9,21H,5-6H2,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDOQRYPYDPPNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C3C1=C(NC3=CC(=C2)F)C4=CC=C(C=C4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001123469 | |
| Record name | 4-(8-Fluoro-3,4,5,6-tetrahydro-6-oxo-1H-pyrrolo[4,3,2-ef][2]benzazepin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde | |
CAS RN |
283173-84-2 | |
| Record name | 4-(8-Fluoro-3,4,5,6-tetrahydro-6-oxo-1H-pyrrolo[4,3,2-ef][2]benzazepin-2-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283173-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(8-Fluoro-3,4,5,6-tetrahydro-6-oxo-1H-pyrrolo[4,3,2-ef][2]benzazepin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



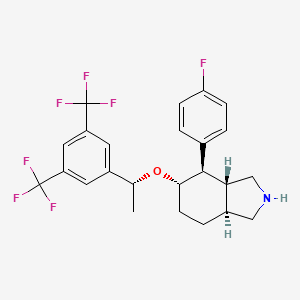
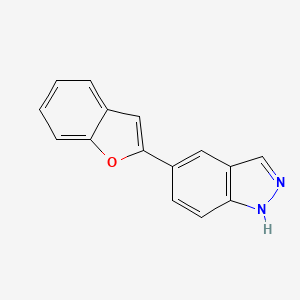
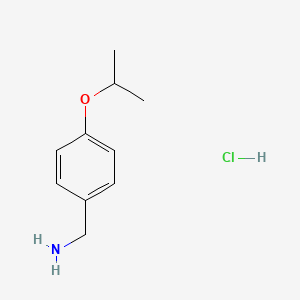
![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)


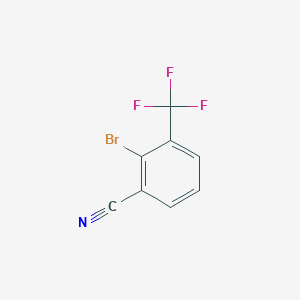
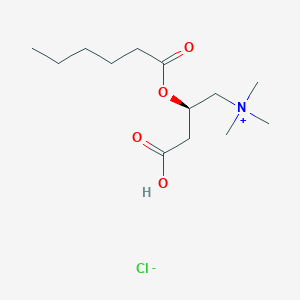




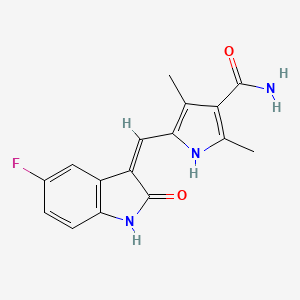
![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)